molecular formula C5H9NO3 B1632879 4-Hydroxyproline CAS No. 18610-59-8

4-Hydroxyproline

Cat. No.: B1632879
CAS No.: 18610-59-8
M. Wt: 131.13 g/mol
InChI Key: PMMYEEVYMWASQN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxyproline can be synthesized through the hydroxylation of proline. The enzyme prolyl hydroxylase catalyzes this reaction, which occurs post-translationally in the lumen of the endoplasmic reticulum . The hydroxylation process requires molecular oxygen, iron (Fe²⁺), and ascorbate as cofactors.

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. For instance, Escherichia coli can be genetically engineered to enhance the production of this compound by optimizing the central carbon metabolism and introducing pathways that increase the supply of necessary cofactors . This method has proven to be efficient, with high yields reported in recent studies .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyproline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyrrole-2-carboxylic acid.

    Reduction: Reduction reactions can convert it back to proline.

    Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Reagents such as thionyl chloride can be used for substitution reactions.

Major Products:

Scientific Research Applications

4-Hydroxyproline has extensive applications in various fields:

Comparison with Similar Compounds

    3-Hydroxyproline: Another hydroxylated derivative of proline, but less abundant and with different biochemical properties.

    5-Hydroxyproline: Less common and not as well-studied as 4-hydroxyproline.

Uniqueness: this compound is unique due to its abundance in collagen and its critical role in stabilizing the collagen triple helix. Its hydroxyl group at the gamma position allows for the formation of additional hydrogen bonds, enhancing the structural stability of collagen .

Properties

IUPAC Name

4-hydroxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMYEEVYMWASQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861573
Record name 4-Hydroxyproline
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Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name cis-Hydroxyproline
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CAS No.

18610-59-8, 2584-71-6, 25249-07-4, 49761-17-3, 618-27-9, 3398-22-9, 6912-67-0
Record name N-Hydroxy-L-proline
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Record name D-Proline, cis-
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Record name L-Proline, homopolymer
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Record name NSC206304
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Record name cis-4-Hydroxy-L-proline
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Record name 3398-22-9
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Record name 4-Hydroxyproline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Hydroxyproline
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4-Hydroxyproline
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4-Hydroxyproline
Reactant of Route 5
4-Hydroxyproline
Reactant of Route 6
4-Hydroxyproline

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